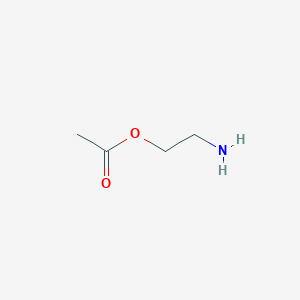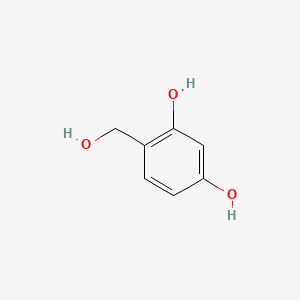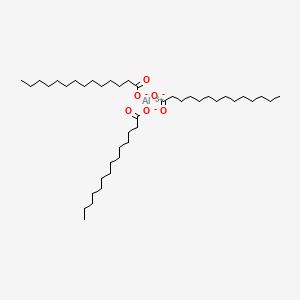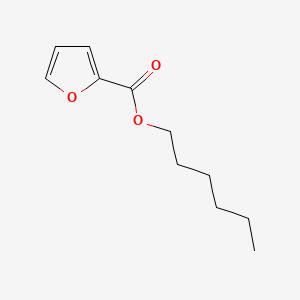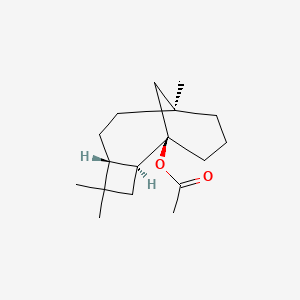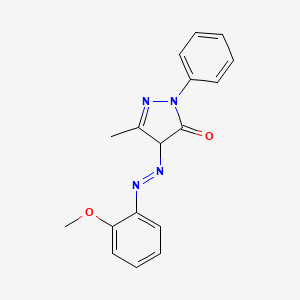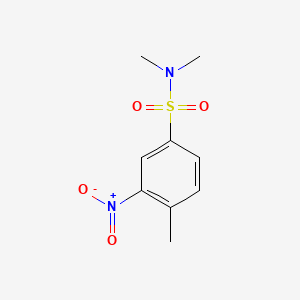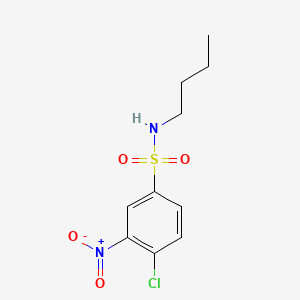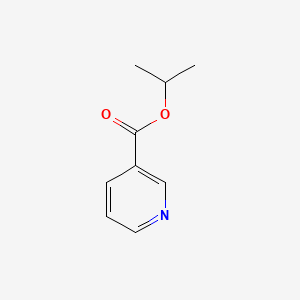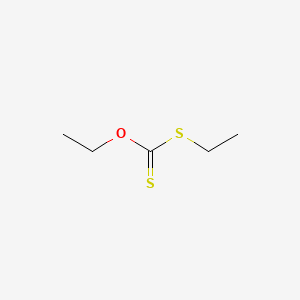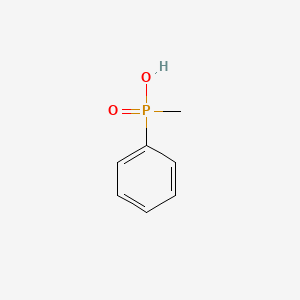
Methylphenylphosphinic acid
Übersicht
Beschreibung
Methylphenylphosphinic acid (MPPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organophosphorus compound that contains a phosphinic acid group and a methylphenyl group. MPPA is widely used in various fields, including medicinal chemistry, analytical chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Metal Complexation and Polymer Formation
- Polymeric Compounds Formation : Methylphenylphosphinic acid reacts with metals like Mn2+, Co2+, and Cu2+ in formamide to form polymeric compounds. These structures consist of one-dimensional polymeric chains with phosphinate groups forming double bridges and a formamide oxygen atom forming a μ-O bridge between metal atoms (Betz & Bino, 1988).
- Chelating Ligands : It serves as a chelating ligand, forming bis and tris chelates with metals like zinc and chromium. These metal chelates are noted for their thermal stability, which is higher than that of corresponding acetylacetonates (King, Block & Popoff, 1965).
Solubility and Stability Studies
- Solubility Characteristics : The solubility of methylphenylphosphinic acid in various solvents has been measured and correlated with empirical equations. These solubility studies are essential for understanding its interaction and behavior in different chemical environments (Tian et al., 2011).
- Thermal Kinetics and Decomposition : The thermal degradation and kinetics of methylphenylphosphinic acid have been examined under non-isothermal conditions. Understanding its thermal behavior is crucial for applications that involve high temperatures (Shao et al., 2014).
Pharmaceutical and Biochemical Applications
- Gallium Chelators : Methylphenylphosphinic acid derivatives are efficient Ga3+ chelators. These ligands exhibit high thermodynamic selectivity for Ga3+ over other metal ions and are explored for potential use in radiopharmaceuticals (Šimeček et al., 2012).
- Organophosphorus Inhibitors : Derivatives of methylphenylphosphinic acid have been identified as competitive, reversible inhibitors of bacterial ureases. These findings are significant for the development of new antibacterial agents (Vassiliou et al., 2008).
Chemical Synthesis and Reactions
- Synthesis of Flame Retardants : Methylphenylphosphinic acid is involved in the synthesis of flame retardants for materials like polyester. This application highlights its role in enhancing material safety (Yan, 1999).
- Reaction Mechanisms : Studies on the acid-catalyzed methanolysis of methylphenylphosphinic amides provide insights into reaction mechanisms and stereochemistry, which are valuable in the field of organic synthesis (Harger, 1976; 1977; 1979).
Eigenschaften
IUPAC Name |
methyl(phenyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O2P/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJCJLHZCBFPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323126 | |
| Record name | METHYLPHENYLPHOSPHINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylphenylphosphinic acid | |
CAS RN |
4271-13-0 | |
| Record name | 4271-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYLPHENYLPHOSPHINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

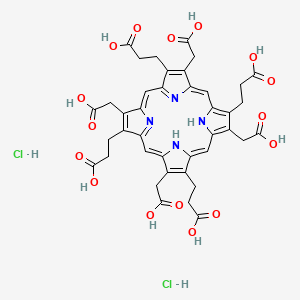
![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)
